molecular formula C14H20N2O3S2 B2809574 5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide CAS No. 1396750-52-9

5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide

Cat. No.: B2809574
CAS No.: 1396750-52-9
M. Wt: 328.45
InChI Key: HVGPIWYFMNYKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with an ethyl group at the 5-position and a 4-morpholinobut-2-yn-1-yl moiety at the sulfonamide nitrogen. The morpholine ring and alkyne linker in its structure may influence its pharmacokinetic properties, including solubility and blood-brain barrier penetration, while the thiophene-sulfonamide scaffold is a common pharmacophore in receptor-binding studies .

Properties

IUPAC Name

5-ethyl-N-(4-morpholin-4-ylbut-2-ynyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S2/c1-2-13-5-6-14(20-13)21(17,18)15-7-3-4-8-16-9-11-19-12-10-16/h5-6,15H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGPIWYFMNYKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC#CCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, bases like sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising properties as a Bruton's tyrosine kinase inhibitor . Bruton's tyrosine kinase plays a critical role in B-cell receptor signaling, making it a target for therapies in hematological malignancies and autoimmune diseases. Inhibitors of this enzyme can modulate immune responses and potentially treat conditions such as chronic lymphocytic leukemia and rheumatoid arthritis .

Activity Target Outcome
Bruton's Tyrosine KinaseB-cell signalingInhibition observed
Anti-inflammatoryCarrageenan-induced edema in ratsSignificant reduction in edema
Free radical scavengingDPPH assayModerate activity

Anti-inflammatory Properties

Research indicates that compounds similar to 5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide have been evaluated for their anti-inflammatory properties. In studies involving carrageenan-induced paw edema in rats, several thiophene derivatives demonstrated considerable anti-inflammatory effects, suggesting that the thiophene moiety may enhance therapeutic efficacy against inflammatory conditions .

Synthetic Methodologies

The synthesis of 5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide can be achieved through various methodologies that involve carbocyclization reactions. These reactions utilize organozinc reagents and titanium catalysts to create complex nitrogen-containing heterocycles. The regioselectivity and stereoselectivity of these reactions are crucial for obtaining the desired products .

Table 2: Synthetic Pathways for Thiophene Derivatives

Method Reagents Conditions Yield
CarbocyclizationTi(O-iPr)4, EtMgBrDichloromethane, room temperatureHigh yield
Organometallic synthesisEt2Zn, N-Allyl-substituted aminesVarious solventsSelective yields

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiophene derivatives, including 5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide, highlighting their potential as therapeutic agents. For instance, a comparative analysis of various thiophene derivatives revealed that modifications at the nitrogen atom did not hinder the desired regioselectivity during synthesis .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Substituent at Sulfonamide N Receptor Activity Efficacy (Adenylyl Cyclase)
5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide Thiophene-2-sulfonamide 4-morpholinobut-2-yn-1-yl Not fully characterized* Unknown
SB-331711 Benzo[b]thiophene-2-sulfonamide 4-(piperazin-1-yl)quinolin-6-yl Partial agonist (5-HT6) Stimulates basal activity
Bromidge et al. (2001b) analogues Thiophene-2-sulfonamide Varied piperazine derivatives Partial agonists/inverse agonists Context-dependent

Pharmacological Implications of Substituent Variation

  • Piperazine vs. Morpholine : Piperazine-containing compounds (e.g., SB-331711) exhibit partial agonism due to their ability to stabilize active receptor conformations. Morpholine, being less basic and bulkier, may reduce intrinsic efficacy or alter binding kinetics .
  • Alkyne Linker : The but-2-yn-1-yl spacer in the target compound could enhance rigidity and bioavailability compared to flexible alkyl chains in other analogues.
  • Efficacy Variability: As noted in studies, intrinsic activity of 5-HT6 ligands depends on experimental models (e.g., cell lines vs. in vivo systems).

Challenges in Neutral Antagonist Development

Both the target compound and its analogues face challenges in achieving "silent" antagonism. Theoretical models suggest neutral antagonists are rare, with most ligands exhibiting partial agonism or inverse agonism. For instance, Bromidge et al. (2001b) reported that even minor structural changes (e.g., replacing chlorine with methyl groups) significantly alter efficacy profiles .

Biological Activity

5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Structure

The compound's structure includes a thiophene ring, an ethyl group, a morpholine moiety, and a sulfonamide group. The IUPAC name is 5-ethyl-N-(4-morpholin-4-ylbut-2-ynyl)thiophene-2-sulfonamide, with a molecular formula of C14H20N2O3S2.

Synthesis Methods

The synthesis typically involves several steps:

  • Formation of the Thiophene Ring : Achieved through the Gewald reaction.
  • Introduction of the Sulfonamide Group : Reacting the thiophene derivative with sulfonyl chloride.
  • Attachment of Morpholine : Via nucleophilic substitution with 4-morpholinobut-2-yn-1-yl bromide under basic conditions.

The biological activity of 5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide is attributed to its ability to interact with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking natural substrates, while the thiophene ring may interact with various receptors and ion channels.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit proliferation in various cancer cell lines, including breast cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression .

Case Studies

  • Breast Cancer Treatment : A study demonstrated that 5-ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide reduced tumor growth in xenograft models by inducing apoptosis through caspase activation .
  • Inflammation Reduction : In animal models, the compound has shown efficacy in reducing inflammation markers, suggesting potential use in inflammatory diseases.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Thiophene-2-sulfonamideLacks ethyl and morpholine groupsLower activity
N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamideSimilar structure without ethyl groupReduced reactivity

5-Ethyl-N-(4-morpholinobut-2-yn-1-yl)thiophene-2-sulfonamide is unique due to its combination of functional groups that enhance its biological properties compared to simpler analogs.

Applications in Medicinal Chemistry

This compound serves as a promising candidate for drug design due to its diverse biological activities. Its potential applications include:

  • Pharmacological Development : As a lead compound for developing new anticancer agents.
  • Organic Synthesis : Acting as an intermediate for synthesizing more complex molecules .

Q & A

Advanced Research Question

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELXL for refinement, leveraging the sulfonamide’s heavy atoms (sulfur) for phasing.
  • Complementary methods : Pair with DFT calculations (Gaussian 16) to validate bond angles/charge distribution .
  • Challenge : Disorder in the morpholine ring may require TWINABS for data correction .

How can molecular docking studies predict interactions between this compound and kinase targets like PI3K?

Advanced Research Question

  • Target preparation : Retrieve PI3Kγ structure (PDB: 1E7U) and prepare with AutoDockTools (add polar hydrogens, Gasteiger charges) .
  • Docking workflow : Use AutoDock Vina with flexible ligand (sampling: 20 runs, exhaustiveness=32). Validate with MM-GBSA binding energy calculations .
  • Critical analysis : Compare docking poses with co-crystallized inhibitors (e.g., LY294002) to identify key interactions (e.g., sulfonamide–Lys833) .

What strategies can optimize the reaction conditions for introducing the morpholinobutynyl group during synthesis?

Advanced Research Question

  • Catalyst screening : Test PdCl₂(PPh₃)₂ vs. CuI for Sonogashira coupling efficiency .
  • Solvent effects : Compare DMF (high polarity) vs. THF (moderate) to balance reaction rate and byproduct formation .
  • Temperature control : Microwave irradiation (60–80°C) vs. conventional heating; monitor via in-situ IR for intermediate stability .

Outcome : Achieve >80% yield with <5% alkyne dimerization byproduct.

How do modifications in the sulfonamide moiety affect the compound’s pharmacokinetic properties and target selectivity?

Advanced Research Question

  • Sulfonamide substitution : Replace –SO₂NH– with –SO₂Me to reduce metabolic oxidation (improve half-life) .
  • LogP optimization : Introduce polar groups (e.g., –OH) on the morpholine ring to enhance aqueous solubility (measured via shake-flask method) .
  • In vitro assays : Compare permeability (Caco-2 monolayer) and CYP450 inhibition (human liver microsomes) .

Impact : Increased selectivity for PI3Kα over PI3Kβ (3-fold, per SPR binding assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.